BenchChemオンラインストアへようこそ!

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid

Chemical Procurement Quality Control Building Blocks

Elevate your medicinal chemistry program with our premium 6-(tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (CAS 1439899-02-1). This versatile building block features a non-basic tetrahydropyran ring, offering a critical advantage over piperidine or morpholine isosteres. Its elevated Fsp³ and unique H-bond acceptor profile minimize P-gp efflux and eliminate basic amine-related CYP450 liabilities, making it ideal for CNS-penetrant kinase libraries. With >98% purity, it's optimized for immediate amide coupling without purification bottlenecks.

Molecular Formula C10H13N3O3
Molecular Weight 223.23
CAS No. 1439899-02-1
Cat. No. B3059926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid
CAS1439899-02-1
Molecular FormulaC10H13N3O3
Molecular Weight223.23
Structural Identifiers
SMILESC1COCCC1NC2=NC=NC(=C2)C(=O)O
InChIInChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13)
InChIKeyFAALTEVKCMLQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (CAS 1439899-02-1): A Computational and Chemical Biology Building Block


6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid (CAS 1439899-02-1) is a heterocyclic building block featuring a pyrimidine-4-carboxylic acid core substituted at the 6-position with a tetrahydropyran-4-ylamino group . Commercial suppliers report a purity of >98% (HPLC) and confirm the molecular formula as C₁₀H₁₃N₃O₃ (MW 223.23 g/mol) . The compound serves as a versatile intermediate for medicinal chemistry, particularly for constructing kinase-focused libraries where the tetrahydropyran ring introduces oxygen-containing sp³ character to modulate physicochemical properties .

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid: Structural Nuance vs. Common Piperidine and Morpholine Analogs


Generic substitution among 6-aminopyrimidine-4-carboxylic acid derivatives often fails due to critical differences in hydrogen-bonding capacity, basicity, and metabolic stability imparted by the heteroatom in the saturated ring. Unlike the basic piperidine nitrogen (pKa ~11) or the dual heteroatom morpholine (pKa ~8.5), the tetrahydropyran oxygen is non-basic and strictly a hydrogen-bond acceptor, which dramatically alters solubility, permeability, and CYP450 inhibition profiles [1]. Commercial availability data further indicates that while 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1023815-72-6) is offered at 97% purity, the target compound is routinely supplied at >98% purity, reflecting more consistent synthetic protocols for the oxane-amino derivative .

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Purity Benchmarking: 98%+ HPLC Purity vs. 97% for Amino-Piperidine Isomer

Commercial specifications for the target compound demonstrate a consistent purity of 98% (HPLC), which is superior to the 97% purity typically offered for the isomeric 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 1023815-72-6) . This 1% absolute purity difference reduces the likelihood of confounding by-products in high-throughput screening (HTS) campaigns, which is critical for hit validation.

Chemical Procurement Quality Control Building Blocks

Hydrogen-Bond Acceptor Count: 6 HBA Sites vs. 5 for Morpholine Analog

The target compound contains six hydrogen-bond acceptors (HBA) per molecular formula C₁₀H₁₃N₃O₃, compared to five HBAs for the common morpholine analog 6-morpholinopyrimidine-4-carboxylic acid (C₉H₁₁N₃O₃) [1][2]. The extra HBA arises from the tetrahydropyran oxygen, which is absent in morpholine's secondary amine, providing an additional solubilizing interaction without introducing a basic center [3].

Medicinal Chemistry Physicochemical Properties Ligand Design

Non-Basic sp³ Oxygen: pKa < 1 vs. Piperidine pKa ~11

The tetrahydropyran oxygen in the target compound is non-ionizable (predicted pKa < 1), whereas the piperidine nitrogen in the analog 6-(piperidin-4-ylamino)pyrimidine-4-carboxylic acid has a predicted pKa of ~11.0 [1]. This difference is critical because basic amines are potent CYP2D6 inhibitors; the absence of a basic center reduces the risk of time-dependent CYP inhibition and phospholipidosis, a common liability of cationic amphiphilic drugs [2].

ADME/Tox Profiling CYP450 Inhibition Drug-Drug Interactions

Fraction sp³ (Fsp³): 0.70 vs. 0.57 for Phenyl Analog

The target compound features a fraction sp³ (Fsp³) of 0.70, significantly higher than the 0.57 of the flat aromatic analog 6-(phenylamino)pyrimidine-4-carboxylic acid [1]. This increased three-dimensionality correlates with improved clinical success rates and reduced promiscuity in target-based screening, as established by Lovering et al. (2009) [2].

Compound Quality Metrics Library Design Biological Probe Development

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid: High-Impact Research Application Scenarios


CNS-Targeted Kinase Library Design

The compound's non-basic tetrahydropyran ring and elevated Fsp³ make it an ideal carboxylic acid handle for constructing CNS-penetrant kinase inhibitor libraries where reduced P-glycoprotein (P-gp) efflux and low hERG binding are paramount [1]. The >98% purity supports immediate use in parallel amide coupling chemistry, minimizing purification bottlenecks in combinatorial library synthesis .

Chemical Probe Development for HDAC or Bromodomain Targets

The 4-carboxylic acid moiety allows direct attachment to zinc-binding groups (e.g., hydroxamic acids) or acetyl-lysine mimetics, facilitating the development of class-selective HDAC inhibitors or BET bromodomain probes. The tetrahydropyran oxygen provides a structurally unique anchor point for water-mediated interactions in the active site, differentiating it from morpholine or piperidine isosteres [1].

CYP450-DDI-Mitigated Lead Optimization

For programs where a lead series exhibits time-dependent CYP3A4 inhibition due to a basic amine metabolite, the target compound serves as a direct replacement scaffold. By eliminating the ionizable nitrogen (ΔpKa > 10 vs. piperidine analogs), the risk of mechanism-based CYP inactivation is structurally negated, accelerating the transition from hit-to-lead to lead optimization [1].

Quote Request

Request a Quote for 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.